The presence of the alkyne functional group suggests potential use as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the construction of complex molecules [].
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It can be used to protect the amino group of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid during peptide chain elongation and then selectively removed to obtain the free amino group for further reactions.
The combination of an alkyne and a protected amine functionality makes 4-(Tert-butoxycarbonylamino)but-2-ynoic acid an interesting candidate for bioconjugation reactions. The alkyne group could be used for labeling biomolecules with azide-tagged probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [].
4-(Tert-butoxycarbonylamino)but-2-ynoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to an amino group on a but-2-ynoic acid backbone. Its molecular formula is C₉H₁₃N₁O₄, and it has a molecular weight of 185.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.
The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves several steps, including:
These steps can be optimized based on the desired yield and purity of the final product .
4-(Tert-butoxycarbonylamino)but-2-ynoic acid has several potential applications:
Interaction studies are crucial for understanding how 4-(Tert-butoxycarbonylamino)but-2-ynoic acid interacts with biological systems. Preliminary studies may focus on:
Several compounds share structural similarities with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | Longer carbon chain | Different carbon skeleton affecting reactivity |
(E)-4-(tert-butoxycarbonyl)(methyl)amino)but-2-enoic acid | E-isomer with methyl substitution | Variations in substitution lead to different properties |
4-(Amino)butyric acid | No tert-butoxycarbonyl group | Simpler structure lacking protective group |
The unique presence of the tert-butoxycarbonyl group in 4-(Tert-butoxycarbonylamino)but-2-ynoic acid enhances its stability and reactivity compared to simpler analogs, making it particularly valuable in synthetic applications.
Irritant